Iodo-dpa-713
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1192559-21-9 |
|---|---|
Molecular Formula |
C21H25IN4O2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(3-iodo-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C21H25IN4O2/c1-6-25(7-2)19(27)12-16-20(15-8-9-18(28-5)17(22)11-15)24-26-14(4)10-13(3)23-21(16)26/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
TYBYEGAEDKDDES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC(=C(C=C3)OC)I)C)C |
Origin of Product |
United States |
Radiochemical Synthesis and Production Methodologies for Iodo Dpa 713
Precursor Synthesis and Chemical Derivatization Pathways
The parent compound, DPA-713 (N,N-diethyl-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide), serves as the foundation for the radioiodinated derivatives nih.govmedkoo.comwikipedia.org. The synthesis of DPA-713 itself is a multi-step process, typically starting from methyl-4-methoxybenzoate nih.gov.
For the preparation of radioiodinated Iodo-dpa-713, direct iodination of DPA-713 using reagents like sodium iodide (NaI) and oxidants such as N-chlorosuccinimide or chloramine-T in acidic solvents has proven to be inefficient, yielding minimal or no product nih.gov. A more effective approach involves the synthesis of a precursor molecule that can be readily iodinated. One established method utilizes copper-mediated nucleophilic iodination of (hetero)aryl boronic esters and acids, which allows for the introduction of iodine isotopes like ¹²³I, ¹²⁴I, and ¹²⁵I onto the DPA-713 scaffold researchgate.netacs.org. This derivatization typically targets the para position of the methoxyphenyl ring, leading to the formation of the desired this compound structure.
Radiosynthesis of Radioiodinated this compound Derivatives
The choice of iodine radioisotope dictates the imaging modality and the specific applications of the this compound tracer.
Preparation of [¹²⁵I]this compound for Single-Photon Emission Computed Tomography (SPECT) Applications
[¹²⁵I]this compound is primarily synthesized for preclinical SPECT imaging studies. The radiochemical yield for this isotope has been reported around 44 ± 6% nih.gov. The specific activity typically ranges from 51.8 GBq/μmol (1,400 mCi/μmol) nih.gov to 70.3–77.7 GBq/mmol (1900–2100 Ci/mmol) nih.gov, and even higher values of 66,600 to 77,700 GBq/mmol have been achieved asm.org. This radiotracer has been extensively used in animal models to study inflammation, including in models of tuberculosis and foreign body reactions nih.govasm.orgasm.orgresearchgate.netresearchgate.netnih.gov.
Preparation of [¹²⁴I]this compound for Positron Emission Tomography (PET) Applications
[¹²⁴I]this compound is a positron-emitting radiotracer suitable for PET imaging, offering higher sensitivity and resolution compared to SPECT. Its production for clinical applications is often carried out under current Good Manufacturing Practices (cGMP) asm.orgsnmjournals.org. Radiochemical purities exceeding 90% are commonly achieved snmjournals.orgnih.gov, with specific activities reported to be greater than 74 GBq/μmol snmjournals.org and as high as 96,089 GBq/mmol asm.org. [¹²⁴I]this compound has been utilized in human studies for biodistribution and dosimetry assessments, as well as in preclinical models for imaging various inflammatory conditions, including SARS-CoV-2 infection snmjournals.orgnih.govsnmjournals.orgresearchgate.netnih.gov.
Consideration of [¹²³I]this compound for SPECT Imaging
[¹²³I]this compound is another gamma-emitting isotope that can be employed for SPECT imaging. The development of copper-mediated nucleophilic iodination methods has enabled the synthesis of [¹²³I]DPA-713 from (hetero)aryl boronic acid precursors researchgate.netacs.org. Given that ¹²³I emits higher energy gamma rays compared to ¹²⁵I, it is considered ideal for SPECT imaging in humans, offering better tissue penetration asm.org.
Radiochemical Purity and Specific Activity Determinations
Ensuring the quality of the radiolabeled tracer is paramount for accurate imaging. Radiochemical purity is typically determined using High-Performance Liquid Chromatography (HPLC), with reported values often exceeding 90%, and in many cases, reaching over 95% or 99% nih.govasm.orgsnmjournals.orgnih.govsnmjournals.org.
Specific activity, a measure of the radioactivity per unit mass of the compound, is also critical. For [¹²⁵I]this compound, specific activities have been reported in the range of 51.8 GBq/μmol to 77.7 GBq/mmol nih.govnih.gov. For [¹²⁴I]this compound, specific activities of >74 GBq/μmol and 96,089 GBq/mmol have been documented asm.orgsnmjournals.org. These parameters are essential for optimizing imaging performance and ensuring the reliability of experimental results.
Data Table: Radiochemical Characteristics of this compound Isotopes
| Isotope | Imaging Modality | Reported Radiochemical Purity | Reported Specific Activity (GBq/μmol or GBq/mmol) | Primary Reference Citation(s) |
| [¹²⁵I] | SPECT | >99% | 51.8 GBq/μmol (1,400 mCi/μmol) nih.gov70.3–77.7 GBq/mmol (1900–2100 Ci/mmol) nih.gov66,600–77,700 GBq/mmol asm.org | nih.govnih.govasm.org |
| [¹²⁴I] | PET | >90% | >74 GBq/μmol snmjournals.org96,089 GBq/mmol asm.org | asm.orgsnmjournals.orgnih.gov |
| [¹²³I] | SPECT | Not explicitly detailed | Not explicitly detailed | researchgate.netacs.orgasm.org |
Note: Specific activity units are presented as found in the source literature (GBq/μmol or GBq/mmol).
Preclinical in Vitro Binding and Receptor Interaction Studies
Evaluation of Binding Affinity to the 18 kDa Translocator Protein
DPA-713, the parent compound of Iodo-dpa-713, exhibits a high binding affinity for the translocator protein (TSPO). Studies have reported its binding affinity as a dissociation constant (Ki) of 4.7 ± 0.2 nM wikipedia.orgmedkoo.com. This affinity is notably greater than that of the first-generation TSPO ligand PK11195, which has a reported Ki of 9.3 nM nih.govmdpi.com. Furthermore, DPA-713 demonstrates approximately twice the affinity for TSPO compared to PK11195 frontiersin.org. This enhanced affinity suggests that radiolabeled DPA-713 derivatives, including this compound, may offer improved sensitivity for TSPO imaging.
Table 1: Binding Affinity of DPA-713 and Related Ligands to TSPO
| Compound | Target | Binding Affinity (Ki) | Reference(s) |
| DPA-713 | TSPO | 4.7 ± 0.2 nM | wikipedia.org, medkoo.com |
| DPA-713 | TSPO | 4.7 nM | nih.gov, mdpi.com |
| PK11195 | TSPO | 9.3 nM | nih.gov, mdpi.com |
| PK11195 | TSPO | 9.3 nM | nih.gov |
| DPA-713 | TSPO | ~2x affinity of PK11195 | frontiersin.org |
Assessment of TSPO Selectivity
Beyond its high affinity, DPA-713 has demonstrated significant selectivity for TSPO. It exhibits marked selectivity for TSPO when compared to the central benzodiazepine (B76468) receptor (CBR), with a Ki value exceeding 10,000 nM for the latter nih.govmdpi.com. This high selectivity is crucial for minimizing off-target binding and ensuring that the imaging signal accurately reflects TSPO expression in pathological conditions. Furthermore, DPA-713 is less lipophilic (logP = 2.4) than PK11195 (logP = 3.4), which is associated with reduced non-specific binding in the brain and lower binding to plasma proteins nih.gov. Radioiodinated DPA-713 has been validated as a selective marker for activated macrophages and phagocytic cells, with no significant uptake observed in lymphoid cells nih.govresearchgate.net.
Cellular Uptake and Specificity in Inflammatory Cell Models
Localization within Macrophages and Phagocytic Cells
Studies have consistently shown that this compound specifically accumulates within macrophages and other phagocytic cells, which are key cellular components of inflammatory responses asm.orgnih.govnih.govsnmjournals.orgresearchgate.netcloudfront.netoup.com. In experimental models of tuberculosis-associated inflammation, [125I]this compound has been observed to colocalize with CD68-positive macrophages and phagocytic cells within inflammatory lesions nih.gov. Immunofluorescence studies using fluorescent analogs of DPA-713 have confirmed that the compound is retained primarily by macrophage and dendritic cell populations snmjournals.org. The specific uptake in these cell types is indicative of TSPO upregulation, which occurs upon cellular activation in response to inflammation or infection asm.org.
Differentiation from Lymphoid Cell Uptake
A critical aspect of this compound's utility is its specificity for activated myeloid cells over lymphoid cells. Preclinical validations have established radioiodinated DPA-713 as a selective marker for activated macrophages and phagocytes, demonstrating minimal to no uptake in lymphoid cells nih.govresearchgate.net. This differential uptake is important for accurately imaging inflammatory processes driven by myeloid cell activation, distinguishing them from immune responses involving lymphocytes.
Competitive Displacement Studies with Unlabeled TSPO Ligands
The specificity of this compound binding to TSPO has been further confirmed through competitive displacement studies. In various experimental models, the administration of excess unlabeled TSPO ligands, such as PK11195 or unlabeled DPA-713, effectively abrogated the binding of radiolabeled this compound frontiersin.orgnih.govfrontiersin.orgnih.gov. For instance, PK11195 completely reversed the binding of [125I]IodoDPA-713 to brain sections, underscoring the TSPO-dependent nature of its uptake frontiersin.orgfrontiersin.orgnih.gov. Similarly, coadministration of unlabeled DPA-713 diminished both SPECT and fluorescence signals, confirming specific binding nih.gov. These displacement studies provide robust evidence that the observed accumulation of this compound is mediated by specific interaction with the TSPO target.
Table 2: Imaging Performance of this compound in Inflammatory Models
| Tracer | Model/Condition | Metric | Value | P-value | Reference(s) |
| [125I]this compound SPECT | Tuberculosis-associated inflammation | Lesion-specific Signal-to-Noise Ratio (SNR) | 4.06 ± 0.52 | 0.004 | nih.gov |
| [18F]FDG PET | Tuberculosis-associated inflammation | Lesion-specific Signal-to-Noise Ratio (SNR) | 2.00 ± 0.28 | nih.gov | |
| [124I]-DPA-713 PET | Tuberculosis lesions | Signal intensity in lesions vs. healthy lungs | 4.0-fold higher | 0.03 | asm.org |
These preclinical findings indicate that this compound is a highly specific and sensitive radiotracer for TSPO, with a particular utility in visualizing macrophage and phagocyte-associated inflammation. Its favorable binding affinity, selectivity, and cellular uptake characteristics position it as a valuable tool for investigating inflammatory processes in preclinical research.
Compound List:
this compound
DPA-713
PK11195
[125I]this compound
[124I]-DPA-713
[11C]DPA-713
[18F]FDG
[11C]R-PK11195
[18F]DPA-714
Preclinical in Vivo Molecular Imaging Applications of Iodo Dpa 713
Imaging of Tuberculosis-Associated Inflammation in Murine Models
The utility of iodo-dpa-713 in understanding tuberculosis (TB) pathogenesis and treatment response in preclinical settings has been extensively investigated. Its ability to target inflammatory sites, particularly those involving activated immune cells, provides valuable insights into disease processes.
Detection and Characterization of Pulmonary Lesions
Radioiodinated forms of DPA-713, such as [125I]this compound, have been instrumental in the detection and characterization of pulmonary lesions associated with tuberculosis in murine models. SPECT imaging with [125I]this compound has successfully delineated tuberculosis-associated pulmonary inflammation in live animals, with biodistribution studies confirming the radiotracer's specificity for inflamed tissues. nih.gov Ex vivo immunofluorescence analyses have further supported this, demonstrating high expression of TSPO in CD68-positive macrophages and phagocytic cells within TB lesions, and confirming the specific accumulation of [125I]DPA-713 within these cells. nih.gov Comparative studies have indicated that [125I]this compound SPECT imaging offers superior lesion-specific signal-to-noise ratios (4.06 ± 0.52) when contrasted with [18F]FDG PET imaging (2.00 ± 0.28) in mice. nih.gov Additionally, [124I]-iodo-DPA-713 PET imaging in a SARS-CoV-2 hamster model also showed significant accumulation in pulmonary lesions, with the tracer signal colocalizing with observed pneumonic areas. nih.gov In M. tuberculosis-infected mice, [124I]-DPA-713 PET demonstrated excellent localization with TB lesions, exhibiting a 4.0-fold higher signal intensity in infected lesions compared to healthy lung tissue (P = 0.03). asm.org The compound has also shown an ability to penetrate the fibrotic rims characteristic of necrotic and cavitary lesions found in TB pathology. asm.orgnih.gov
Monitoring Therapeutic Efficacy and Disease Progression
The development of serial SPECT imaging using radioiodinated DPA-713 has provided a means to monitor the activity of tuberculosis treatments in live mice. asm.orgnih.gov Studies have indicated that pulmonary [125I]-DPA-713 SPECT imaging can identify the bactericidal effects of tuberculosis treatments as early as four weeks into therapy, outperforming [18F]-FDG PET in this regard (P < 0.03). asm.orgnih.gov Furthermore, a correlation has been observed between the time-dependent decrease in pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ), during treatment and the imaging signal. Specifically, [125I]-DPA-713 SPECT imaging showed a strong correlation with tissue TNF-α levels (ρ = 0.94; P < 0.01). asm.orgnih.gov The potential of [124I]-DPA-713 as a PET probe has also been explored, revealing a 4.0-fold higher signal intensity in infected tuberculous lesions compared to uninfected controls (P = 0.03). asm.orgnih.gov Research suggests that radioiodinated this compound can serve as a predictive biomarker for treatment efficacy and relapse in murine models of pulmonary tuberculosis infection. jci.org
Insights into Mycobacterium tuberculosis–Host Interactions
This compound targets the translocator protein (TSPO), an 18 kDa trans-mitochondrial membrane protein that is notably upregulated in activated immune cells, particularly macrophages and microglia. nih.govasm.org Immunofluorescence studies have confirmed that TSPO expression is significantly elevated in CD68-positive macrophages and other phagocytic cells within tuberculosis lesions. nih.gov The specific accumulation of [125I]DPA-713 within these cells is further validated by the observation that coadministration of excess unlabeled DPA-713 abrogates both SPECT and ex vivo fluorescence signals, confirming the specificity of binding. nih.gov This targeted accumulation mechanism allows this compound to function as a marker for macrophage-associated inflammation. nih.govoup.com The radiotracer's mechanism involves initial binding to TSPO, followed by specific trapping within CD68+ phagocytes after approximately 24 hours of uptake, which is crucial for its efficacy in imaging inflammatory processes. oup.com
Assessment of Pulmonary Inflammation in Viral Infection Models
The application of this compound has extended to the study of viral infections, particularly in assessing pulmonary inflammation associated with SARS-CoV-2.
Application in SARS-CoV-2 Hamster Models
[124I]-iodo-DPA-713 has been evaluated as a noninvasive molecular imaging tool to detect pulmonary inflammation in hamster models of SARS-CoV-2 infection. researchgate.netnih.govnih.govx-mol.com PET/CT imaging performed on SARS-CoV-2-infected golden Syrian hamsters has demonstrated that [124I]-iodo-DPA-713 accumulates within and colocalizes with pneumonic lesions in the lungs. researchgate.netnih.govnih.govx-mol.comoup.comoup.commediso.com Quantitative CT analysis indicated that male hamsters experienced more severe pulmonary disease compared to females (P < 0.01). researchgate.netnih.govnih.govx-mol.com Correspondingly, higher pulmonary [124I]-iodo-DPA-713 PET activity was observed in male hamsters, suggesting sex-based differences in the immune response to the infection (P = 0.02). researchgate.netnih.govnih.govx-mol.com Fluorescent analogs, such as DPA-713-IRDye680LT, have also localized to these pneumonic lesions, corroborating the PET imaging findings. researchgate.netnih.govnih.govx-mol.com Consequently, the application of [124I]-iodo-DPA-713 PET is recognized as a novel, noninvasive, and clinically translatable approach for monitoring SARS-CoV-2-associated pulmonary inflammation, with the potential to accelerate the development of therapeutics for COVID-19. researchgate.netnih.govnih.govmediso.comwithpower.com
Quantification of Local Immune Responses
In SARS-CoV-2 infected hamsters, flow cytometry analysis of lung tissues revealed a greater percentage of myeloid and CD11b+ cells, encompassing macrophages and phagocytes, in male subjects compared to females (P = 0.02). researchgate.netnih.govnih.govx-mol.commediso.com This cellular difference aligns with the observation of higher pulmonary [124I]-iodo-DPA-713 PET activity in male hamsters, indicating the radiotracer's capacity to quantify sex-based variations in the local immune response. oup.com Studies suggest that [124I]-iodo-DPA-713 PET, when used in conjunction with CT lung segmentation, can effectively quantify subtle differences in the host response between sexes. nih.govmediso.com The [124I]-iodo-DPA-713 PET/CT imaging methodology has successfully visualized and quantified lung inflammation, specifically highlighting areas of activated macrophages within pneumonic lesions. withpower.com
Data Tables
Table 1: Comparative Imaging Performance in Tuberculosis Models
| Imaging Agent / Method | Lesion-Specific Signal-to-Noise Ratio | P-value vs. [18F]FDG PET | Reference |
| [125I]this compound SPECT | 4.06 ± 0.52 | N/A | nih.gov |
| [18F]FDG PET | 2.00 ± 0.28 | N/A | nih.gov |
| [124I]-DPA-713 PET | 4.0-fold higher signal intensity | P = 0.03 | asm.org |
Table 2: Sex-Based Differences in SARS-CoV-2 Hamster Model
| Metric | Male Hamsters | Female Hamsters | P-value | Reference |
| Pulmonary Disease Severity (CT analysis) | Worse | Less Severe | < 0.01 | researchgate.netnih.govnih.govx-mol.com |
| [124I]-iodo-DPA-713 PET Activity | Higher | Lower | 0.02 | researchgate.netnih.govnih.govx-mol.com |
| % Myeloid/CD11b+ Cells (Lung) | Higher | Lower | 0.02 | researchgate.netnih.govnih.govx-mol.commediso.com |
Compound List
this compound
DPA-713
[125I]this compound
[124I]this compound
[18F]FDG
[18F]-DPA-714
DPA-713-IRDye680LT
Investigation of Biological Variability in Immune Responses
The capacity of this compound to image macrophage-associated inflammation can also reveal differences in immune responses between biological cohorts. For instance, studies in a hamster model of SARS-CoV-2 infection demonstrated sex-based differences in the immune response, which were quantifiable using ¹²⁴I-iodo-DPA-713 PET/CT nih.govmediso.compreprints.orgresearchgate.net. Infected male hamsters exhibited higher pulmonary ¹²⁴I-iodo-DPA-713 PET activity compared to female hamsters, a finding that correlated with a higher percentage of myeloid and CD11b+ cells (macrophages, phagocytes) in male lung tissues preprints.orgresearchgate.net. This suggests that this compound can serve as a sensitive biomarker to detect and quantify variations in immune cell activation related to host factors such as sex.
Table 1: Sex-Based Differences in Pulmonary Inflammation in a SARS-CoV-2 Hamster Model
| Sex | Pulmonary ¹²⁴I-iodo-DPA-713 PET Activity | Myeloid/CD11b+ Cells |
| Male | Higher | Higher |
| Female | Lower | Lower |
Neuroinflammation Imaging in Preclinical Neurological Disease Models
This compound has been instrumental in visualizing neuroinflammation, a hallmark of many neurological disorders, by targeting TSPO expressed on activated microglia and macrophages in the brain medkoo.comnih.govnih.govmdpi.comtandfonline.com.
Monitoring TSPO Expression Changes in Intracerebral Hemorrhage Models
While direct studies focusing solely on intracerebral hemorrhage (ICH) models are not detailed in the provided search results, related research on brain injury and stroke highlights the utility of DPA-713 analogs for monitoring TSPO expression. In a rat model of spinal cord contusion, ¹²⁵I-iodo-DPA-713 autoradiography revealed significantly elevated radiotracer binding across multiple brain regions, consistent with increased microglial activation following injury tandfonline.com. Similar studies comparing DPA-713 derivatives in ischemic stroke models have shown a correlation between microglial/macrophage activation and the PET signal, underscoring the tracer's potential for assessing TSPO upregulation in response to various forms of brain insult medkoo.comnih.gov.
Tracking Microglial/Macrophage Activation in Brain Injury
The ability of this compound to track activated microglia and macrophages is well-demonstrated in preclinical brain injury models. In a rat model of spinal cord contusion, quantitative analysis of ¹²⁵I-iodo-DPA-713 autoradiography showed significantly higher radiotracer binding in the caudate putamen, cerebellum white matter, cerebellum gray matter, cortex, and thalamus of injured rats compared to sham-treated controls tandfonline.com. This increased binding directly reflects the activation and accumulation of microglia/macrophages at the sites of injury, providing a molecular readout of the neuroinflammatory response nih.govtandfonline.com.
Table 2: ¹²⁵I-iodo-DPA-713 Binding in Rat Brain Regions After Spinal Cord Contusion
| Brain Region | ¹²⁵I-iodo-DPA-713 Binding (Injured vs. Control) |
| Caudate Putamen | Significantly Elevated |
| Cerebellar White Matter | Significantly Elevated |
| Cerebellar Gray Matter | Significantly Elevated |
| Cortex | Significantly Elevated |
| Thalamus | Significantly Elevated |
Imaging of Macrophage-Associated Inflammation in Peripheral Organ Systems
This compound has also proven effective in imaging macrophage-driven inflammation in peripheral organs, offering insights into conditions such as pancreatitis and atherosclerosis.
Pancreatitis Models for Macrophage Accumulation
In preclinical models of chronic pancreatitis, induced by cerulein in mice, ¹²⁵I-iodo-DPA-713 SPECT/CT has successfully visualized macrophage accumulation within the inflamed pancreas researchgate.netnih.goviu.eduwjgnet.com. Studies reported significantly higher pancreatic uptake of ¹²⁵I-iodo-DPA-713 in cerulein-treated mice compared to control mice. For instance, one study found pancreatic uptake to be 5.17% ± 1.18% injected dose/g in treated mice versus 2.41% ± 0.34% injected dose/g in control mice (P = 0.02) nih.gov. Correlative fluorescence imaging and histology confirmed that this increased uptake was due to the selective trapping of the probe within activated macrophages infiltrating the pancreatic tissue researchgate.netnih.gov.
Table 3: Pancreatic Uptake of ¹²⁵I-iodo-DPA-713 in a Chronic Pancreatitis Model
| Group | Pancreatic Uptake (% ID/g) | P-value |
| Treated | 5.17 ± 1.18 | 0.02 |
| Control | 2.41 ± 0.34 |
Atherosclerosis Research for Vulnerable Plaque Detection
This compound has been employed to detect macrophage infiltration in atherosclerotic plaques, which are key indicators of plaque vulnerability nih.govacs.orgmdpi.comnih.govmdpi-res.comresearchgate.net. In ApoE⁻/⁻ mice, a common model for atherosclerosis, SPECT imaging with ¹²⁵I-iodo-DPA-713 demonstrated focal uptake of the radiotracer at the aortic root, indicating the presence of intravascular macrophages and macrophage infiltrates within the arterial wall nih.gov. Age-matched control mice, which did not develop significant atherosclerosis, showed minimal to no radiotracer uptake in these regions nih.gov. This selective accumulation highlights the potential of this compound for non-invasively identifying macrophage-rich lesions associated with atherosclerotic disease progression.
Table 4: ¹²⁵I-iodo-DPA-713 Uptake in Atherosclerotic Plaques
| Mouse Model | Target Location | Observed Uptake Pattern |
| ApoE⁻/⁻ | Aortic Root | Focal uptake indicating macrophage infiltration |
| Control | Aortic Root | Minimal to no radiotracer uptake |
Compound List:
this compound (and its radiolabeled forms ¹²⁵I-iodo-DPA-713, ¹²⁴I-iodo-DPA-713)
DPA-713 (base compound)
TSPO (Translocator Protein 18 kDa) - Target molecule
Foreign Body Reaction Models
This compound, a pyrazolopyrimidine derivative radiolabeled with Iodine-125 (B85253), has demonstrated significant utility in preclinical molecular imaging, particularly for visualizing inflammatory processes. Its ability to target the translocator protein (TSPO), which is upregulated in activated immune cells such as macrophages, makes it a valuable tool for studying conditions characterized by cellular inflammation, including foreign body reactions nih.govnih.govfrontiersin.org.
Foreign body reactions are a complex inflammatory response typically involving the accumulation of macrophages and giant cells around foreign materials nih.gov. Research has established that this compound can effectively image these macrophage-specific inflammatory responses in vivo nih.govcornell.edu. In a murine model of pulmonary foreign body reaction, where mice were intratracheally inoculated with dextran (B179266) beads, this compound was employed using single-photon emission computed tomography/X-ray computed tomography (SPECT/CT) nih.govcornell.edunih.gov.
Research Findings in Foreign Body Reaction Models
Studies utilizing this compound in foreign body reaction models have yielded promising results, highlighting the compound's specificity and sensitivity in detecting inflammatory lesions.
Visualization of Lesions: In a mouse model involving dextran beads to induce pulmonary foreign body reactions, this compound SPECT/CT clearly visualized the induced foreign body lesions in the lungs of treated mice nih.govcornell.edunih.gov. These lesions were readily observable on the computed tomography (CT) component of the imaging, with corresponding SPECT signals indicating the presence and extent of the inflammatory infiltrate.
Differential Uptake: The dextran-bead treated mice demonstrated significantly higher uptake of [125I]this compound compared to control animals that did not receive the beads nih.govcornell.edunih.gov. This differential uptake underscores the specificity of the tracer for the inflammatory environment characteristic of a foreign body response. The reported difference in uptake was statistically significant (p < 0.01) nih.govcornell.edunih.gov.
Ex Vivo Confirmation: To further validate the in vivo imaging findings, ex vivo studies were conducted. These analyses confirmed the presence of granulomatous reactions within the lungs of the dextran-treated mice nih.govcornell.edu. Additionally, the localization of a fluorescently labeled analog, DPA-713-IRDye800CW, at the diseased sites corroborated the SPECT imaging results, confirming that the tracer indeed accumulated at the sites of foreign body reaction nih.govcornell.edu.
Cellular Specificity: The mechanism underlying this compound's efficacy in these models is its selective trapping by phagocytic cells, primarily macrophages, which are key cellular components of foreign body reactions nih.govnih.govasm.orgoup.comnih.govresearchgate.netresearchgate.netnih.gov. The compound targets the translocator protein (TSPO), a marker that is upregulated on activated immune cells nih.govfrontiersin.orgoup.comnih.govnih.gov. This targeted accumulation in reactive macrophages allows for the noninvasive imaging of the inflammatory process nih.govcornell.edu.
Data Table: this compound Uptake in Murine Pulmonary Foreign Body Reaction Model
The following table summarizes key findings related to this compound uptake in a murine model of pulmonary foreign body reaction, as reported in preclinical studies.
| Group | Imaging Modality | Mean this compound Uptake (e.g., %ID/g or arbitrary units) | Statistical Significance (vs. Control) | Notes |
| Dextran-Treated Mice | SPECT/CT | Significantly Higher | p < 0.01 | Lesions clearly observed; high tracer accumulation in granulomatous inflammatory sites. |
| Control Mice | SPECT/CT | Baseline/Low | - | Minimal tracer uptake in normal lung tissue. |
| Ex Vivo (Dextran-Treated) | Histology/Fluorescence | Localized accumulation | - | Confirmed granulomatous reactions; DPA-713-IRDye800CW localized at diseased sites. |
Note: Specific quantitative values for uptake (e.g., %ID/g) were not consistently provided in a directly comparable format across all retrieved snippets for a precise numerical table. The table reflects the qualitative and comparative quantitative findings reported.
Comparative Analysis with Other Molecular Imaging Agents in Preclinical Studies
Comparative Performance Against [18F]Fluorodeoxyglucose (FDG) PET
[18F]FDG PET is a widely used clinical tool for imaging metabolic activity, which is often elevated in inflammatory and cancerous tissues. However, its mechanism is based on glucose uptake, which is not specific to any single cell type.
Preclinical studies have highlighted a key advantage of TSPO ligands like Iodo-dpa-713 in their ability to specifically target macrophages, a key cell type in inflammatory processes. In a murine model of chronic pancreatitis, 125I-iodo-DPA-713 SPECT/CT was directly compared with [18F]FDG PET. The results demonstrated that 125I-iodo-DPA-713 provides a direct readout of phagocyte-specific inflammation by targeting the high density of TSPO on these immune cells. nih.gov In contrast, [18F]FDG is taken up by any cell with high glucose metabolism, including normal pancreatic cells and various tumor cells, making it a non-specific marker for inflammation. nih.gov While [18F]FDG showed some increased uptake in the inflamed pancreas, it also produced a moderate signal in the healthy pancreas, complicating the interpretation. 125I-iodo-DPA-713, however, showed starkly differential uptake in the inflamed tissues with no significant retention in the control tissues, thereby singling out the macrophage content within the inflammatory infiltrate. nih.gov
The specificity of this compound for macrophages contributes to a superior signal-to-noise ratio in imaging inflammation compared to [18F]FDG. In the chronic pancreatitis model, 125I-iodo-DPA-713 imaging produced a high-contrast, unambiguous signal in the inflamed pancreas and duodenum of treated mice, whereas control mice exhibited no notable radiotracer retention in these areas. nih.gov Conversely, imaging with [18F]FDG required quantitative analysis and comparison with a reference tissue (the liver) to accurately assess the inflammatory status due to its physiological uptake in healthy tissues. nih.gov This indicates that the macrophage-specific targeting of this compound results in a clearer and more distinct signal against a lower background, simplifying the identification of inflammatory foci.
| Feature | This compound | [18F]Fluorodeoxyglucose (FDG) |
| Target | Translocator Protein (TSPO) on activated macrophages | Glucose transporters (GLUTs) on metabolically active cells |
| Specificity | High for macrophage-associated inflammation nih.gov | Low; uptake in various inflammatory cells, normal tissue, and tumors nih.gov |
| Signal in Healthy Tissue | Minimal retention in non-target healthy tissues nih.gov | Moderate signal in healthy tissues with high glucose metabolism (e.g., pancreas) nih.gov |
| Image Contrast | High-contrast, unambiguous signal in inflamed areas nih.gov | Requires quantitation and reference tissue comparison to assess inflammation nih.gov |
Comparative Analysis with First-Generation TSPO Ligands (e.g., PK11195)
The prototypical first-generation TSPO ligand, [11C]-(R)-PK11195, has been used for decades but suffers from significant limitations, prompting the development of second-generation agents like the DPA series.
Second-generation TSPO ligands, including the DPA-713 chemical family, were developed to overcome the high non-specific binding and poor brain uptake associated with [11C]-(R)-PK11195. nih.gov Studies comparing [11C]DPA-713, the carbon-11 (B1219553) labeled version of the same core molecule as this compound, with [11C]-(R)-PK11195 have shown substantially greater specific binding for the former. nih.govnih.govresearchgate.net In a rat model of herpes encephalitis, [11C]DPA-713 demonstrated lower non-specific binding compared to [11C]-(R)-PK11195. nih.gov This lower background binding is a critical improvement, as it allows for a more accurate quantification of TSPO expression. Human studies have quantified this difference, showing that the binding potential (BPND), a measure of specific binding, was approximately 10-fold higher for [11C]DPA-713 than for [11C]-(R)-PK11195 in high-affinity binders. nih.govnih.govimperial.ac.uk
The improved binding characteristics of the DPA-713 series directly translate to enhanced signal quality and a better signal-to-background ratio. nih.gov The high non-specific binding of [11C]-(R)-PK11195 often results in a low signal-to-noise ratio, making it difficult to detect subtle inflammatory changes. nih.gov In contrast, [11C]DPA-713's higher specific binding and lower non-specific uptake provide a clearer signal. nih.govnih.gov This makes it potentially more suitable for visualizing milder inflammation. nih.gov The significantly higher binding potential of [11C]DPA-713 (7.3 for high-affinity binders) compared to [11C]-(R)-PK11195 (0.75) underscores its superior ability to generate a robust and specific signal over background noise. nih.govresearchgate.net
| Parameter | DPA-713 Ligand Family | [11C]-(R)-PK11195 |
| Binding Potential (BPND) | ~7.3 (in high-affinity binders) nih.govresearchgate.net | ~0.75 nih.govresearchgate.net |
| Non-Specific Binding | Lower nih.gov | Higher, more significant nih.gov |
| Signal-to-Background Ratio | Markedly superior, ~10-fold higher "signal to background" nih.gov | Low, may obscure mild inflammation nih.gov |
| Suitability for Mild Inflammation | Potentially more suitable for visualization nih.gov | May lack required sensitivity nih.gov |
Comparison with Other Second and Third-Generation TSPO Ligands (e.g., [11C]DPA-713, [18F]DPA-714, [18F]F-DPA)
The development of TSPO ligands is an ongoing process, with several second and third-generation tracers being evaluated. The DPA series itself includes multiple compounds labeled with different radioisotopes.
In a rat model of herpes encephalitis, [11C]DPA-713 showed comparable uptake to [11C]-(R)-PK11195 in infected brain regions but with the advantage of lower non-specific binding. nih.gov In the same study, another DPA-series ligand, [18F]DPA-714, also exhibited lower non-specific uptake than PK11195. While the total uptake of [18F]DPA-714 was lower than PK11195, the specific uptake was comparable. nih.gov
A direct, head-to-head preclinical comparison in a mouse model of ischemic stroke found that [11C]DPA-713 PET more accurately reflected microglial and macrophage activation and allowed for earlier detection of neuroinflammation than another second-generation tracer, [18F]GE-180. nih.gov A significant correlation was found between the [11C]DPA-713 PET signal and CD68 immunostaining (a marker for activated microglia/macrophages), a correlation that was not evident with [18F]GE-180. researchgate.net
Further comparisons within the DPA family have been conducted. A study in an Alzheimer's disease mouse model directly compared the recently developed [18F]F-DPA with [18F]DPA-714 and [11C]PBR28. researchgate.net Such studies are crucial for refining the choice of tracer for specific research and potential clinical applications, weighing factors like radiosynthesis, imaging characteristics, and correlation with underlying pathology. The choice between isotopes like Iodine-125 (B85253) (for preclinical SPECT), Carbon-11, and Fluorine-18 (for PET) also depends on the required imaging time, resolution, and logistical constraints of cyclotron availability. nih.gov
| Ligand | Isotope | Key Comparative Finding | Model |
| [11C]DPA-713 | 11C | Lower non-specific binding than [11C]-(R)-PK11195 with comparable specific uptake. nih.gov | Rat Herpes Encephalitis |
| [18F]DPA-714 | 18F | Lower non-specific binding than [11C]-(R)-PK11195 with comparable specific uptake. nih.gov | Rat Herpes Encephalitis |
| [11C]DPA-713 | 11C | More accurately reflects microglial/macrophage activation than [18F]GE-180. nih.govresearchgate.net | Mouse Ischemic Stroke |
| [18F]F-DPA | 18F | Subject of direct comparison with [18F]DPA-714 and [11C]PBR28 to evaluate performance. researchgate.net | Alzheimer's Disease Mice |
Relative Binding Potentials and Affinities
A critical determinant of a radioligand's efficacy is its binding potential and affinity for the target protein. Preclinical and in-human studies have demonstrated that tracers based on the DPA-713 scaffold generally exhibit superior binding properties compared to the prototypical TSPO radioligand, ¹¹C-PK11195.
Studies comparing [¹¹C]DPA-713, the carbon-11 labeled version of the DPA-713 structure, with ¹¹C-PK11195 have revealed a significantly higher specific binding for [¹¹C]DPA-713. In healthy human subjects, the binding potential (BPND) of [¹¹C]DPA-713 in high-affinity binders was found to be approximately 10-fold higher than that of ¹¹C-PK11195 (7.3 versus 0.75, respectively). nih.govresearchgate.net This indicates a much-improved signal-to-background ratio for [¹¹C]DPA-713. nih.govmdpi.com Furthermore, DPA-713 itself has been reported to have nearly twice the affinity for TSPO compared to PK11195 and is 10-fold less lipophilic, which suggests a lower likelihood of non-specific binding. nih.govnih.gov
In a rat model of acute neuroinflammation, [¹¹C]DPA-713 also demonstrated a higher signal-to-noise ratio than [¹¹C]PK11195. nih.gov The superior binding characteristics are a key advantage of the DPA-713 series of ligands. While direct comparative binding potential studies for the radioiodinated this compound are less detailed in the literature, its utility as a potent TSPO ligand is supported by the strong performance of its C-11 analog. nih.gov
| Imaging Agent | Binding Potential (BPND) in High-Affinity Binders | Target | Key Findings |
| [¹¹C]DPA-713 | 7.3 nih.gov | TSPO | Approximately 10-fold higher BPND than ¹¹C-PK11195, indicating a superior signal-to-background ratio. nih.govmdpi.com |
| ¹¹C-PK11195 | 0.75 nih.gov | TSPO | Lower specific binding in the brain, which may limit its sensitivity for detecting subtle changes in TSPO expression. nih.gov |
| [¹¹C]ER176 | 4.2 mdpi.com | TSPO | Second highest BPND after [¹¹C]DPA-713 among the compared tracers. mdpi.com |
| [¹¹C]PBR28 | 1.2 mdpi.com | TSPO | Moderate binding potential. |
In Vivo Stability and Brain Radiometabolite Profiles
The in vivo stability of a radiotracer and the profile of its radiometabolites are crucial for accurate quantification of target density. A significant challenge with many TSPO radioligands is their metabolism and the potential for radiometabolites to enter the brain, which can confound the interpretation of the PET signal.
While [¹¹C]DPA-713 demonstrates high specific binding, studies have also indicated that its distribution volume can increase over time, which is consistent with the accumulation of radiometabolites in the brain. nih.govresearchgate.net This time instability of the total distribution volume (VT) can complicate kinetic modeling. researchgate.net However, due to the very high specific binding of [¹¹C]DPA-713, the contribution of these radiometabolites to the total brain uptake is a smaller percentage, particularly in high and mixed-affinity binders. nih.gov For instance, the VT of [¹¹C]DPA-713 in high-affinity binders showed only a modest increase of 8% during the latter part of the scan. nih.gov
In a head-to-head preclinical comparison in a mouse model of ischemic stroke, both [¹¹C]DPA-713 and [¹⁸F]GE-180 were able to detect neuroinflammation. nih.govresearchgate.net However, the PET signal from [¹¹C]DPA-713 showed a significant correlation with microglial activation, a finding that was not evident with [¹⁸F]GE-180. researchgate.net This suggests that [¹¹C]DPA-713 may more accurately reflect the underlying pathology. nih.govresearchgate.net
Another advanced TSPO tracer, [¹¹C]ER176, has been noted for the absence of brain radiometabolites, resulting in more stable VT values over time compared to [¹¹C]DPA-713. mdpi.com
Methodological Frameworks and Advanced Research Techniques
In Vivo Molecular Imaging Modalities and Image Acquisition Protocols
Iodo-dpa-713 can be labeled with different radioisotopes of iodine, making it a versatile agent for nuclear imaging techniques like SPECT and PET. utwente.nl These modalities, when integrated with CT for anatomical reference, provide powerful non-invasive tools to study inflammatory processes.
SPECT/CT imaging with this compound typically utilizes the iodine-125 (B85253) ([¹²⁵I]) isotope. This approach has been effectively employed in various preclinical models to visualize and quantify inflammation associated with activated macrophages and phagocytes. nih.govresearchgate.net
In murine models of Mycobacterium tuberculosis infection, [¹²⁵I]this compound SPECT imaging clearly delineates pulmonary inflammation. nih.gov For these studies, static scans are often acquired 24 hours after intravenous injection of the radiotracer. nih.govsnmjournals.org The resulting SPECT data is co-registered with high-resolution CT images to provide precise anatomical localization of the signal. nih.gov This technique has demonstrated its ability to detect diffuse and discrete signals in infected lungs, which are not present in uninfected control animals. nih.gov Furthermore, the specificity of the signal is confirmed through blocking studies, where co-administration of excess unlabeled DPA-713 significantly reduces or eliminates the SPECT signal from the inflamed tissues. nih.gov
Research in a mouse model of chronic pancreatitis also utilized [¹²⁵I]this compound SPECT/CT to visualize macrophage-specific inflammation. snmjournals.org The imaging protocol similarly involved a 24-hour uptake period before scanning, revealing significant radiotracer retention in the inflamed pancreas of treated mice compared to controls. snmjournals.org In studies comparing its efficacy, [¹²⁵I]this compound SPECT has shown significantly higher lesion-specific signal-to-noise ratios than [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) PET in the same animals, suggesting it may be a more specific biomarker for tuberculosis-associated inflammation. nih.govasm.org
For clinical translation and studies requiring higher sensitivity, this compound is labeled with the positron-emitting isotope iodine-124 ([¹²⁴I]). asm.orgnih.gov While [¹²⁵I] is suitable for preclinical SPECT in small animals, its low-energy photons lack the tissue penetration required for human imaging. asm.org [¹²⁴I]this compound PET/CT overcomes this limitation and has been evaluated in both animal models and humans. nih.govsnmjournals.org
In a hamster model of SARS-CoV-2 infection, pulmonary [¹²⁴I]this compound PET/CT was performed to assess the local immune response. nih.gov PET scans were conducted 24 hours after administration of the radiotracer, demonstrating increased uptake that co-localized with pneumonic lesions identified on CT scans. nih.govresearcher.life This research highlighted sex-based differences, with male hamsters showing both worse pulmonary disease on CT and higher [¹²⁴I]this compound PET activity, correlating with a greater inflammatory response. nih.govresearcher.lifeoup.com
Preclinical evaluations in mouse models of tuberculosis also confirmed that [¹²⁴I]this compound PET effectively localizes the radiotracer within TB lesions. asm.orgnih.gov The first-in-human studies were conducted to assess the biodistribution and radiation dosimetry of [¹²⁴I]this compound. snmjournals.org In healthy adult subjects, whole-body PET/CT scans were performed at multiple time points (e.g., 4, 24, 48, and 72 hours) after injection. These studies found that the agent clears rapidly from the lungs with primarily hepatic elimination and is safe and well-tolerated. snmjournals.org
Interactive Table 1: Summary of In Vivo Imaging Studies with this compound
| Radiotracer | Imaging Modality | Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| [¹²⁵I]this compound | SPECT/CT | Murine Tuberculosis | Clearly delineated pulmonary inflammation; higher signal-to-noise ratio than [¹⁸F]FDG PET. | nih.gov, asm.org |
| [¹²⁵I]this compound | SPECT/CT | Murine Chronic Pancreatitis | Showed starkly differential radiotracer retention in inflamed pancreas versus controls. | snmjournals.org |
| [¹²⁴I]this compound | PET/CT | Hamster SARS-CoV-2 | PET activity co-localized with pneumonic lesions; higher uptake in males correlated with worse disease. | nih.gov, researcher.life |
| [¹²⁴I]this compound | PET/CT | Murine Tuberculosis | Demonstrated excellent localization of the radiotracer with TB lesions. | nih.gov, asm.org |
| [¹²⁴I]this compound | PET/CT | Healthy Humans | Determined to be safe and well-tolerated, with rapid lung clearance and hepatic elimination. | snmjournals.org |
Ex Vivo Validation and Correlative Histopathological Analyses
To validate the in vivo imaging findings and elucidate the precise biological basis for this compound accumulation, ex vivo analyses of tissues are essential. These techniques confirm the radiotracer's distribution at the tissue and cellular levels and characterize the cell types involved.
Immunofluorescence is a key technique used to confirm that this compound localizes to its intended cellular targets. Studies have demonstrated that the compound's target, the translocator protein (TSPO), is highly expressed in activated immune cells. nih.gov In tissue sections from tuberculosis lesions, immunofluorescence analyses have shown that DPA-713 specifically accumulates within CD68⁺ macrophages and other phagocytic cells. nih.gov This co-localization confirms that the signal observed in SPECT and PET imaging originates from these specific inflammatory cell populations. nih.gov Similar studies in models of pancreatitis have used fluorescent analogs of DPA-713 to reveal a large influx of macrophages that co-localize with the probe in inflamed pancreatic tissue, but not in control tissue. snmjournals.org
Histological analysis and autoradiography provide further validation by correlating the microscopic anatomy of tissues with the precise location of the radiotracer. In tuberculosis research, postmortem histopathology of lung lesions identified on CT, PET, and SPECT scans confirmed the presence of necrotic granulomas. nih.gov Immunofluorescence analysis of these same tissues showed that DPA-713 was able to penetrate the fibrotic rims of these lesions to co-localize with inflammatory cells within. nih.gov
In a different context, in vitro autoradiography was performed on brain sections from rats with spinal cord injuries. tandfonline.com This technique demonstrated that [¹²⁵I]this compound binding was significantly elevated in multiple brain regions of injured rats compared to sham-treated controls, corroborating microscopy data that showed a significant accumulation of microglia. tandfonline.com This method allows for quantitative assessment of radiotracer binding in specific anatomical structures. tandfonline.com
Flow cytometry is employed to dissect the specific immune cell populations that are responsible for the uptake of DPA-713. By analyzing single-cell suspensions from tissues of interest, researchers can precisely phenotype the cells that have retained the compound. In studies using whole-lung homogenates from mice infected with M. tuberculosis, multicolor flow cytometry was performed on DPA-713⁺ cells. nih.gov
The analysis revealed that the DPA-713⁺ cell population was composed of various immune cells, including:
CD11b⁺ (macrophages)
CD11b⁺ Gr-1⁺ (inflammatory macrophages)
Gr-1⁺ (granulocytes)
CD11c⁺ (dendritic cells)
TCR-β⁺ (T cells) nih.gov
Similarly, in the hamster model of SARS-CoV-2, flow cytometry of lung tissues demonstrated a higher percentage of myeloid and CD11b⁺ cells (macrophages and phagocytes) in male animals compared to females, which was consistent with the higher [¹²⁴I]this compound PET signal observed in vivo. nih.govresearcher.lifeimmport.org
Interactive Table 2: Summary of Ex Vivo Validation Techniques for this compound
| Technique | Model / Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Immunofluorescence | Murine Tuberculosis | DPA-713 accumulates in CD68⁺ macrophages and phagocytic cells within lesions. | nih.gov |
| Autoradiography | Rat Spinal Cord Injury | Significantly elevated [¹²⁵I]this compound binding in injured brain regions, indicating microglial accumulation. | tandfonline.com |
| Histology | Murine Tuberculosis | Correlated imaging signals with necrotic granulomas; confirmed DPA-713 penetrates the lesions. | nih.gov |
| Flow Cytometry | Murine Tuberculosis | Phenotyped DPA-713⁺ cells as a mix of macrophages, granulocytes, and dendritic cells. | nih.gov |
| Flow Cytometry | Hamster SARS-CoV-2 | Identified a higher percentage of myeloid and CD11b⁺ cells in male lungs, correlating with higher PET signal. | nih.gov, researcher.life |
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | [¹²⁵I]this compound, [¹²⁴I]this compound |
| Fluorodeoxyglucose | FDG, [¹⁸F]FDG |
Quantitative Image Analysis and Data Processing Methodologies
The accurate interpretation of imaging data derived from this compound relies on robust and validated quantitative analysis techniques. These methodologies are essential for transforming raw image data into meaningful biological information, allowing for the objective assessment of translocator protein (TSPO) expression and the inflammatory processes it marks. The analytical framework encompasses the precise measurement of signal intensity within specific anatomical areas, the use of sophisticated tools to define these areas, and the correlation of imaging signals with established biological markers of inflammation.
Signal Quantification in Regions of Interest
A fundamental step in the analysis of this compound imaging data, whether from autoradiography, SPECT, or PET, is the quantification of the radiotracer's signal within predefined Regions of Interest (ROIs) or Volumes of Interest (VOIs). This process allows for the comparison of tracer uptake between different tissues, subjects, or time points.
In preclinical autoradiography studies, ROIs are typically drawn on tissue sections to measure the density of the signal in specific anatomical structures. For instance, in a mouse model of intracerebral hemorrhage, quantitative analysis of [¹²⁵I]IodoDPA-713 binding was performed in the ipsilateral striatum and the peri-hematomal brain region to assess the extent of TSPO upregulation following injury. nih.gov The specificity of the signal is confirmed by demonstrating that it can be displaced by another TSPO ligand, such as PK11195. nih.gov
In in-vivo imaging with SPECT/CT and PET/CT, VOIs are delineated, often manually, using the anatomical information provided by the co-registered CT scan as a reference. nih.gov This allows for the precise localization of the signal to specific organs or lesions. The activity concentration within these VOIs is then used to calculate various quantitative metrics.
Commonly used metrics for signal quantification include:
Percentage of Injected Dose per gram (%ID/g): This metric normalizes the radioactivity concentration in the tissue to the total dose administered to the animal, adjusted for its weight. It is frequently used in preclinical biodistribution studies. For example, in a murine model of chronic pancreatitis, pancreatic uptake of ¹²⁵I-iodo-DPA-713 was significantly higher in treated mice (5.17% ± 1.18% ID/g) compared to controls (2.41% ± 0.34% ID/g). nih.gov
Standardized Uptake Value (SUV): SUV is a semi-quantitative metric widely used in clinical PET imaging. radiologykey.com It normalizes the radioactivity concentration in a region to the injected dose and the patient's body weight, providing a value that is theoretically independent of these variables. wikipedia.orgturkupetcentre.net This allows for standardized comparisons across different patients and imaging sessions.
Distribution Volume (VT): VT is a pharmacokinetic parameter that reflects the volume of tissue in which a tracer is distributed at equilibrium. It provides a more quantitative measure of tracer binding than SUV as it can account for differences in tracer delivery and blood volume. turkupetcentre.net
Binding Potential (BPND): This parameter quantifies the density of available receptors (Bavail) relative to the tracer's dissociation constant (KD). turkupetcentre.net It is a measure of specific binding and is often calculated using reference tissue models, which avoids the need for invasive arterial blood sampling. nih.gov
The choice of quantification metric depends on the imaging modality, the research question, and the availability of dynamic imaging data and arterial blood measurements.
Development and Application of Custom Image Segmentation Tools
To enhance the accuracy, reproducibility, and efficiency of defining ROIs and VOIs, custom image segmentation tools are increasingly being developed and applied. Manual delineation can be time-consuming and subject to inter- and intra-operator variability. nih.gov Automated or semi-automated segmentation algorithms aim to overcome these limitations by using computational methods to identify and outline anatomical structures or lesions based on image characteristics.
A notable application in the context of this compound research is the use of a custom-built lung segmentation tool in a study of SARS-CoV-2 infection in hamsters using ¹²⁴I-iodo-DPA-713 PET/CT. nih.gov This tool was used to quantify CT images, allowing for an unbiased assessment of pulmonary disease. nih.gov The application of this tool was crucial in demonstrating that male hamsters exhibited worse pulmonary disease and higher pulmonary ¹²⁴I-iodo-DPA-713 PET activity compared to females, highlighting the utility of such tools in detecting subtle, yet significant, biological differences. nih.govresearchgate.net
The development of such custom tools often leverages established image processing techniques and machine learning algorithms, such as the U-Net architecture, which is specifically designed for biomedical image segmentation. eur.nl The validation of these tools is a critical step and typically involves comparing the automated segmentation results against a "ground truth," which is often established by manual segmentation performed by expert analysts. researchgate.netresearchgate.net The goal is to develop algorithms that are not only fast and reproducible but also as accurate as manual delineation. eur.nl These advanced segmentation methods are pivotal for high-throughput analysis and for extracting quantitative data from large and complex imaging datasets.
Correlation with Biochemical and Immunological Markers
A crucial aspect of validating this compound as an imaging biomarker is to establish a strong correlation between the imaging signal and independent, established measures of inflammation and TSPO expression. This is achieved by correlating the quantitative imaging data with biochemical and immunological markers obtained from tissue samples.
Immunohistochemistry (IHC) is a key technique used to confirm that the radiotracer signal corresponds to the cellular expression of its target, TSPO. Studies have shown a direct spatial correlation between high [¹²⁵I]IodoDPA-713 binding on autoradiographs of brain sections and remarkable TSPO expression confirmed by IHC on adjacent sections in models of intracerebral hemorrhage. nih.gov This provides direct evidence that the tracer is binding specifically to its intended target in inflamed tissue.
Flow cytometry allows for the quantification of specific immune cell populations within tissues. Research in a hamster model of SARS-CoV-2 demonstrated that higher pulmonary ¹²⁴I-iodo-DPA-713 PET activity was associated with a higher percentage of myeloid and CD11b+ cells (markers for macrophages and phagocytes) in lung tissues, as determined by flow cytometry. nih.govresearchgate.net This establishes a quantitative link between the in-vivo imaging signal and the accumulation of key inflammatory cells.
Fluorescence Microscopy using fluorescently labeled analogs of DPA-713, such as DPA-713-IRDye800CW, provides a method to visualize macrophage infiltration at a cellular level. In a model of chronic pancreatitis, ex vivo fluorescence microscopy revealed a large influx of macrophages that co-localized with the retained fluorescent probe in the pancreas of treated mice, confirming that the signal observed with ¹²⁵I-iodo-DPA-713 SPECT/CT reflects macrophage-specific inflammation. nih.gov
These correlative studies are essential for the biological validation of this compound imaging. They confirm that the signal quantified from PET or SPECT images is a reliable surrogate for the underlying inflammatory processes, specifically the infiltration and activation of macrophages and other phagocytic cells that upregulate TSPO.
Data Tables
Table 1: Quantitative Analysis of ¹²⁵I-iodo-DPA-713 Uptake in a Murine Model of Chronic Pancreatitis
| Group | Pancreatic Uptake (%ID/g) | P-value |
| Cerulein-Treated | 5.17 ± 1.18 | 0.02 |
| Control (Saline) | 2.41 ± 0.34 | |
| Data adapted from "Imaging Macrophage Accumulation in a Murine Model of Chronic Pancreatitis with 125I-Iodo-DPA-713 SPECT/CT". nih.gov |
Table 2: Correlation of ¹²⁴I-iodo-DPA-713 PET Signal with Immunological Markers in a Hamster Model of SARS-CoV-2
| Sex | Relative Pulmonary ¹²⁴I-iodo-DPA-713 PET Activity | Percentage of Myeloid and CD11b+ Cells in Lung Tissue |
| Male | Higher (P = 0.02 vs. Female) | Higher (P = 0.02 vs. Female) |
| Female | Lower | Lower |
| Data adapted from "124I-Iodo-DPA-713 Positron Emission Tomography in a Hamster Model of SARS-CoV-2 Infection". nih.govresearchgate.net |
Future Research Trajectories and Translational Considerations for Iodo Dpa 713
Elucidation of Molecular Mechanisms Underlying Macrophage Trapping of Iodo-dpa-713
While this compound is known to target the translocator protein (TSPO), the precise molecular mechanisms governing its selective trapping and retention within activated macrophages require deeper investigation. Research indicates that after initial binding to TSPO, this compound undergoes a process of retention within these cells, a phenomenon observed across various disease models researchgate.netoup.com. Studies suggest that this trapping is specific to activated phagocytic cells, including macrophages, and not to lymphoid cells asm.orgoup.comnih.gov. Further research is needed to fully elucidate the cellular internalization pathways, intracellular trafficking, and the specific molecular interactions responsible for this sustained accumulation. Understanding these mechanisms could lead to the design of even more targeted and effective imaging agents. For instance, while TSPO is a known target, some studies suggest a TSPO-independent trapping mechanism in macrophages within inflamed pancreatic tissue nih.gov. Clarifying this distinction is crucial for optimizing its application.
Development of Multimodal Imaging Probes Integrating this compound
The inherent structure of this compound, particularly the presence of iodine, makes it suitable for radioiodination with isotopes like Iodine-123 (for SPECT) and Iodine-124 (for PET) asm.orgoup.comresearchgate.net. This allows for high-sensitivity molecular imaging in preclinical studies and potential clinical translation. Beyond SPECT and PET, there is significant interest in developing multimodal imaging probes by conjugating this compound with other imaging modalities. For example, fluorescent analogs, such as DPA-713-IRDye680LT, have been synthesized and utilized to correlate in vivo imaging findings with ex vivo histology and microscopy, confirming the localization of the tracer within macrophages nih.govresearchgate.netresearchgate.netoup.comsnmjournals.orgnih.gov. Future efforts could focus on developing probes that combine PET/SPECT imaging with optical imaging (fluorescence or Cerenkov luminescence imaging) or even MRI, providing complementary anatomical and functional information. Such multimodal probes could enhance diagnostic accuracy and provide a more comprehensive understanding of disease processes.
Application in Advanced Preclinical Models for Complex Disease Pathologies
This compound has demonstrated significant utility in various preclinical models of diseases characterized by macrophage activation. Its application has been extensively studied in:
Tuberculosis (TB): this compound SPECT/PET imaging has been used to delineate pulmonary inflammation associated with Mycobacterium tuberculosis infection, showing specific accumulation in CD68+ macrophages within lesions cloudfront.netoup.comasm.orgnih.govoup.comresearchgate.net. It has also shown promise in predicting treatment efficacy and relapse in TB models cloudfront.net.
COVID-19: Studies in hamster models of SARS-CoV-2 infection have shown that 124I-iodo-DPA-713 PET/CT can visualize and quantify lung inflammation, highlighting areas of activated macrophages in pneumonic lesions oup.comresearchgate.netwithpower.comnih.govmediso.com.
Pancreatitis: In a cerulein-induced chronic pancreatitis model, this compound SPECT/CT successfully imaged macrophage accumulation in inflamed pancreatic tissue, demonstrating higher uptake in treated mice compared to controls researchgate.netsnmjournals.orgnih.govsnmjournals.orgsnmjournals.org.
Ovarian Cancer: this compound has been employed to image tumor-associated macrophages (TAMs) in a mouse model of metastatic ovarian cancer, showing uptake in primary tumors and pulmonary metastases mdpi.comresearchgate.netresearchgate.netnih.gov.
Neuroinflammation: Research has explored the use of [125I]IodoDPA-713 for monitoring TSPO expression and neuroinflammation in preclinical models of intracerebral hemorrhage (ICH), suggesting its potential for neuroimaging applications frontiersin.orgfrontiersin.org.
Future research should expand the application of this compound to other complex disease pathologies where macrophage dysregulation plays a key role, such as atherosclerosis, neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and other inflammatory conditions.
Potential as a Noninvasive Biomarker in Preclinical Drug Development and Disease Monitoring
The ability of this compound to noninvasively visualize and quantify macrophage activity makes it a valuable tool for preclinical drug development and disease monitoring. Its uptake and distribution patterns can serve as biomarkers reflecting the extent of inflammation and the response to therapeutic interventions.
Treatment Efficacy Monitoring: In a TB model, serial this compound SPECT imaging correlated with the bactericidal activity of tuberculosis treatments, suggesting its utility in assessing drug efficacy asm.org. Similarly, its uptake in inflamed tissues can indicate the presence and extent of disease, allowing for the monitoring of treatment response in various inflammatory conditions cloudfront.netresearchgate.net.
Disease Progression: Studies have shown that this compound uptake can correlate with disease severity. For example, higher pulmonary uptake was observed in male hamsters compared to females in a SARS-CoV-2 model, suggesting sex-based differences in immune response researchgate.net. In chronic pancreatitis, this compound imaging provided a high-contrast view of macrophage infiltration compared to 18F-FDG PET, which can be taken up by both normal and inflamed tissues nih.govsnmjournals.org.
Pharmacodynamic Studies: The compound's ability to reflect the dynamic changes in macrophage activation in response to disease progression or treatment makes it suitable for preclinical pharmacodynamic studies.
Continued validation in diverse preclinical models will further establish this compound's role as a reliable noninvasive biomarker for assessing disease status and therapeutic outcomes.
Strategies for Continued Preclinical Validation Towards Potential Clinical Translation
To advance this compound towards clinical application, several strategies for continued preclinical validation are essential:
Mechanism Refinement: Further detailed studies are needed to fully elucidate the molecular mechanisms of macrophage trapping, including identifying specific receptors or cellular pathways involved, beyond TSPO binding researchgate.netnih.gov.
Radiotracer Optimization: While 124I-iodo-DPA-713 is suitable for PET imaging, ongoing research could explore other radioisotopes or labeling strategies to optimize pharmacokinetic profiles, reduce background uptake, and improve lesion-to-background ratios for specific applications. Development of SPECT-compatible isotopes like 123I is also relevant for broader clinical accessibility asm.orgresearchgate.net.
Broader Preclinical Model Testing: Validation in a wider array of preclinical models, including those with more complex or chronic inflammatory conditions, and in larger animal models, will be critical. This will help assess the robustness and generalizability of this compound as an imaging biomarker.
Multimodal Probe Development: Creating probes that integrate this compound with other imaging modalities (e.g., MRI, fluorescence) can provide synergistic information and enhance diagnostic capabilities.
Standardization of Imaging Protocols: Establishing standardized imaging protocols, including optimal imaging times, acquisition parameters, and quantitative analysis methods, will be crucial for reproducible results and eventual clinical implementation.
Manufacturing Scalability: For clinical translation, robust and scalable manufacturing processes for radiolabeled this compound need to be established under Good Manufacturing Practice (GMP) conditions.
By addressing these preclinical validation strategies, the potential of this compound as a clinically translatable imaging agent for macrophage-associated inflammation can be fully realized.
Q & A
Q. What is the molecular mechanism of Iodo-DPA-713 in imaging macrophage-associated inflammation?
this compound is a radiolabeled ligand targeting the translocator protein (TSPO), which is overexpressed in activated macrophages during inflammation. It binds to TSPO with high affinity, enabling noninvasive imaging via SPECT or PET. This mechanism allows visualization of macrophage infiltration in diseases like chronic pancreatitis, atherosclerosis, and tuberculosis .
Q. What are standard experimental protocols for in vivo imaging using this compound?
A common protocol involves:
- Animal models : Inducing inflammation (e.g., dextran beads in murine lungs for foreign body reactions or cerulein-induced pancreatitis).
- Radiotracer administration : Intravenous injection of 125I- or 124I-labeled DPA-713 (dose: 1.85–3.7 MBq/mouse).
- Imaging parameters : SPECT/CT acquisition 24 hours post-injection to allow clearance from nontarget tissues. Data analysis includes lesion-specific standardized uptake value (SUV) quantification .
Q. How does this compound compare to [18F]FDG-PET for inflammation imaging?
this compound SPECT provides higher lesion-specific signal-to-noise ratios than [18F]FDG-PET. Unlike FDG, which accumulates in metabolically active tissues (e.g., myocardium), this compound specifically localizes to macrophage-rich areas, reducing background noise and improving target visibility in granulomas or necrotic lesions .
Advanced Research Questions
Q. How can researchers validate the specificity of this compound uptake in target tissues?
Q. What are the limitations of this compound in differentiating between macrophage-mediated pathologies?
While this compound is highly specific to macrophages, it cannot distinguish between inflammation caused by tuberculosis, foreign body reactions, or oncologic processes. To address this, combine imaging with disease-specific biomarkers (e.g., mycobacterial RNA in TB) or secondary modalities (e.g., MRI for anatomical context) .
Q. How can this compound be optimized for longitudinal studies of treatment efficacy?
- Isotope selection : Use 124I (t1/2 = 4.2 days) for PET imaging in humans, enabling repeated scans over weeks.
- Dosimetry : Adjust doses based on biodistribution studies to minimize radiation exposure while maintaining image quality .
- Quantitative analysis : Track SUV changes in lesions over time to correlate with bacterial burden (e.g., in TB models) or cytokine levels (e.g., IFN-γ, TNF-α) .
Q. What experimental controls are critical for minimizing false positives in this compound studies?
Q. How does this compound perform in detecting relapse in treated inflammatory models?
In tuberculosis studies, this compound SPECT detected relapse with 89% accuracy by identifying residual macrophage activity in lesions, even when bacterial counts were below culture detection limits. This correlates with rebound cytokine levels (e.g., IL-1β) and histopathology .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in this compound uptake between in vitro and in vivo models?
Discrepancies often arise due to differences in TSPO expression levels (e.g., higher in vitro vs. in vivo due to immune microenvironment modulation). Resolve by:
- Normalizing uptake to TSPO density (via Western blot).
- Using dynamic imaging to account for pharmacokinetic variability .
Q. What methodologies reconcile conflicting findings about nontarget organ uptake (e.g., thyroid, gallbladder)?
Thyroid uptake results from free radioiodine accumulation, mitigated by pre-administering potassium iodide to block thyroid uptake. Gallbladder retention, caused by hepatobiliary excretion, is minimized by fasting animals before imaging .
Key Research Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
